molecular formula C11H18N4O2 B13469209 Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13469209
M. Wt: 238.29 g/mol
InChI Key: NFEJYYNWVBJYPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . Another method involves the intramolecular radical cyclopropanation of aldehydes, which provides a direct and stereoselective construction of the bicyclic skeleton .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary amines, carbamates, and various bicyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds.

    Organic Synthesis: Used in the construction of complex molecular architectures.

    Material Science:

Mechanism of Action

The mechanism of action for tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to undergo various chemical transformations. The azido group can be converted to an amine, which can then participate in further reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of an azido group and a tert-butyl ester, which provides distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-10(2,3)17-9(16)15-7-11(6-13-14-12)4-8(15)5-11/h8H,4-7H2,1-3H3

InChI Key

NFEJYYNWVBJYPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)CN=[N+]=[N-]

Origin of Product

United States

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